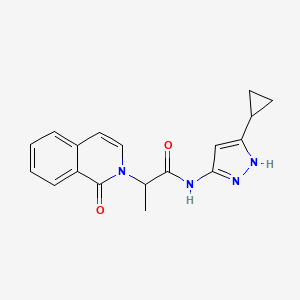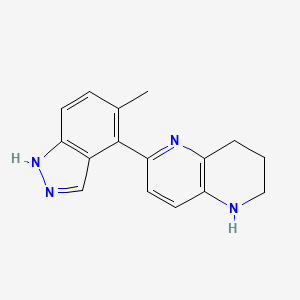![molecular formula C18H24ClN3O4S B7446464 N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide](/img/structure/B7446464.png)
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a chlorophenyl group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the formamido group: This step involves the reaction of an amine with formic acid or its derivatives.
Attachment of the prop-2-enamide group: This final step can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-{[3-(azepane-1-sulfonyl)-4-bromophenyl]formamido}ethyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-{[3-(azepane-1-sulfonyl)-4-fluorophenyl]formamido}ethyl)prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4S/c1-2-17(23)20-9-10-21-18(24)14-7-8-15(19)16(13-14)27(25,26)22-11-5-3-4-6-12-22/h2,7-8,13H,1,3-6,9-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGYHTLFSTYIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(furan-3-yl)-1,2,4-oxadiazole](/img/structure/B7446383.png)

![2-[[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methoxy]pyrimidine](/img/structure/B7446392.png)
![2-[3-[3-[1-(4-Fluorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]acetamide](/img/structure/B7446403.png)

![3-(4-Methyl-1,3-oxazol-5-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446414.png)
![3,3-difluoro-N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B7446421.png)
![10-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,7-dioxa-10-azaspiro[5.6]dodecane](/img/structure/B7446427.png)
![N-{2-[(5-chloropyridin-2-yl)carbamoyl]phenyl}-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7446434.png)
![2-[1-Benzofuran-2-ylsulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7446436.png)
![N-methyl-N-(pyrimidin-2-ylmethyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B7446450.png)
![4-[[4-(3,4-Dimethoxyphenyl)triazol-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B7446453.png)
![2-Phenyl-2-(propan-2-yloxy)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B7446454.png)
![2-[1-[2-Methoxyethyl(methyl)sulfamoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B7446471.png)
